molecular formula C14H15BrN4O2S B280300 4-bromo-1-ethyl-N-[(4-methoxyphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide

4-bromo-1-ethyl-N-[(4-methoxyphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide

Katalognummer B280300
Molekulargewicht: 383.27 g/mol
InChI-Schlüssel: VMINCOUDOSDZTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-1-ethyl-N-[(4-methoxyphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPTES, which is an acronym for its full chemical name. BPTES is a small molecule inhibitor that targets glutaminase, an enzyme that plays a critical role in cancer cell metabolism.

Wirkmechanismus

BPTES selectively inhibits glutaminase activity in cancer cells by binding to the active site of the enzyme. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is an important metabolic pathway for cancer cells. BPTES binds to the active site of glutaminase, preventing its activity and leading to a decrease in cancer cell proliferation and tumor growth.
Biochemical and Physiological Effects:
BPTES has been shown to have a significant impact on cancer cell metabolism, leading to a decrease in cancer cell proliferation and tumor growth. In addition to its effects on cancer cells, BPTES has also been shown to have an impact on normal cells. Studies have shown that BPTES can lead to a decrease in glutamine uptake and metabolism in normal cells, which could potentially lead to side effects such as weight loss and muscle wasting.

Vorteile Und Einschränkungen Für Laborexperimente

BPTES has several advantages for lab experiments, including its selectivity for glutaminase and its potential therapeutic applications. However, BPTES also has several limitations, including its complex synthesis method and potential side effects on normal cells. Additionally, BPTES has limited solubility in water, which can make it difficult to work with in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of BPTES and its potential therapeutic applications. One area of research is the development of more efficient synthesis methods for BPTES, which could make it more accessible for research and potential clinical use. Additionally, there is a need for further studies on the potential side effects of BPTES on normal cells. Finally, there is a need for more research on the potential applications of BPTES in other diseases, such as neurodegenerative disorders and infectious diseases.

Synthesemethoden

The synthesis of BPTES involves a series of chemical reactions that require specialized equipment and expertise. The first step involves the reaction of 4-methoxyphenyl isothiocyanate with 4-bromo-1-ethyl-1H-pyrazol-3-amine to form N-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-4-methoxyphenyl isothiocyanate. The second step involves the reaction of the previous product with methyl hydrazinecarbodithioate to form BPTES. The synthesis of BPTES is a complex process that requires careful attention to detail to ensure a high yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

BPTES has been extensively studied for its potential therapeutic applications in cancer treatment. Glutaminase is an enzyme that plays a critical role in cancer cell metabolism, and its inhibition has been shown to be an effective strategy for cancer therapy. BPTES has been shown to selectively inhibit glutaminase activity in cancer cells, leading to a decrease in cancer cell proliferation and tumor growth. In addition to its potential use in cancer treatment, BPTES has also been studied for its potential applications in other diseases, such as neurodegenerative disorders and infectious diseases.

Eigenschaften

Molekularformel

C14H15BrN4O2S

Molekulargewicht

383.27 g/mol

IUPAC-Name

4-bromo-1-ethyl-N-[(4-methoxyphenyl)carbamothioyl]pyrazole-3-carboxamide

InChI

InChI=1S/C14H15BrN4O2S/c1-3-19-8-11(15)12(18-19)13(20)17-14(22)16-9-4-6-10(21-2)7-5-9/h4-8H,3H2,1-2H3,(H2,16,17,20,22)

InChI-Schlüssel

VMINCOUDOSDZTD-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C(=O)NC(=S)NC2=CC=C(C=C2)OC)Br

Kanonische SMILES

CCN1C=C(C(=N1)C(=O)NC(=S)NC2=CC=C(C=C2)OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.